IM-12 has been investigated for its potential to enhance the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and development [1]. Studies suggest that IM-12 functions as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a protein that negatively regulates the Wnt pathway [1]. By inhibiting GSK-3β, IM-12 may promote cellular processes controlled by Wnt signaling.
[1] Clinivex. 3-((4-Fluorophenethyl)amino)-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
IM-12 is a synthetic organic compound classified as a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), with a chemical structure characterized as a non-symmetrically substituted indolylmaleimide. Its chemical identification includes the CAS number 1129669-05-1. IM-12 has garnered attention in research due to its ability to significantly increase levels of β-catenin, a key component in the Wnt signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival .
IM-12 exhibits significant biological activity through its role as a GSK-3β inhibitor. In various studies, it has been shown to:
The synthesis of IM-12 typically involves multi-step organic reactions that incorporate indole and maleimide derivatives. While specific synthetic routes may vary, general methods include:
Detailed synthetic procedures are often proprietary or found in specialized chemical literature.
IM-12 has several applications primarily within biomedical research:
Interaction studies involving IM-12 focus on its binding affinity and specificity towards GSK-3β compared to other kinases. Research indicates that IM-12 selectively inhibits GSK-3β without significantly affecting other kinases within similar pathways. This selectivity is crucial for minimizing off-target effects during experimental applications .
Several compounds share structural or functional similarities with IM-12. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Mechanism | Unique Features |
---|---|---|---|
Lithium Carbonate | 554-24-1 | GSK-3β inhibition | Naturally occurring; used in bipolar disorder |
CHIR99021 | 252917-06-9 | GSK-3β inhibition | Highly selective; promotes stem cell maintenance |
TDZD-8 | 217062-67-6 | GSK-3β inhibition | Exhibits neuroprotective effects |
BIO | 190828-07-0 | GSK-3β inhibition | Enhances Wnt signaling; used in stem cell research |
IM-12 stands out due to its high potency (IC50 = 53 nM) and its specific application in promoting neuronal differentiation through canonical Wnt signaling pathways, making it particularly valuable in neuroscience research .
IM-12 is systematically named as 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione. This name reflects its core pyrrole-2,5-dione (maleimide) structure, with substituents at positions 1, 3, and 4. The indole moiety at position 4 and the 4-fluorophenethylamino group at position 3 are critical for its biological activity.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₀FN₃O₂ | |
Molecular Weight | 377.41 g/mol |
The molecular formula indicates the presence of a fluorine atom, three nitrogen atoms, and two oxygen atoms, consistent with its maleimide backbone and functional groups.
The canonical SMILES notation for IM-12 is:
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F.
This structure highlights:
While specific crystallographic data for IM-12 are not publicly available, its structural analysis can be inferred from general X-ray diffraction (XRD) principles. Single-crystal XRD, using Mo Kα or Cu Kα radiation, is the standard method for determining atomic coordinates and unit cell parameters. For small molecules like IM-12, the diffraction pattern would reveal:
Property | Value | Source |
---|---|---|
Solubility | DMSO: ≥54.9 mg/mL (145.47 mM) | |
Stability | ≥1 year (lyophilized, -20°C) | |
Melting Point | 187°C (predicted) |
Key Observations:
Irritant